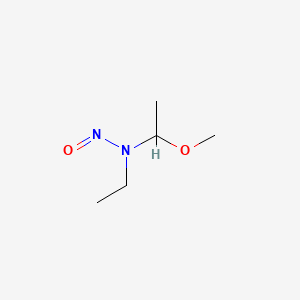

1-methoxy-N-nitrosodiethylamine

Description

Overview of N-Nitrosamine Chemistry and Biological Significance

N-Nitrosamines, or more formally N-nitroso compounds, are organic chemicals characterized by the presence of a nitroso group (-N=O) bonded to an amine nitrogen. nih.gov Their general chemical structure is R₂N-N=O, where R typically represents an alkyl or aryl group. nih.gov The formation of N-nitrosamines usually occurs through the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which can be formed from nitrites in acidic conditions. nih.gov

The biological significance of N-nitrosamines stems primarily from their potent carcinogenicity, a property discovered in the 1950s with the simple compound N-nitrosodimethylamine (NDMA). nih.gov It is now known that a large percentage of tested nitrosamines are carcinogenic in various animal species. nih.gov Their carcinogenicity is not direct; rather, it requires metabolic activation within the body. nih.gov This activation is typically initiated by cytochrome P450 enzymes through a process called α-hydroxylation. This enzymatic reaction leads to the formation of unstable α-hydroxy nitrosamines, which then decompose to form highly reactive electrophilic intermediates, such as diazonium ions. These intermediates can then alkylate cellular macromolecules, most notably DNA. The resulting DNA adducts, if not repaired, can lead to mutations and the initiation of cancer. nih.gov

Structural Classification and Nomenclature of Dialkylnitrosamines

Dialkylnitrosamines are a major subclass of N-nitrosamines where two alkyl groups are attached to the amine nitrogen. They can be further classified as symmetrical or unsymmetrical based on the identity of the alkyl groups. Symmetrical dialkylnitrosamines have two identical alkyl groups (e.g., N-nitrosodimethylamine, NDMA, and N-nitrosodiethylamine, NDEA). Unsymmetrical dialkylnitrosamines have two different alkyl groups (e.g., N-nitrosomethylethylamine, NMEA).

The nomenclature of dialkylnitrosamines follows the IUPAC (International Union of Pure and Applied Chemistry) system. The names are constructed by specifying the alkyl groups attached to the nitrogen atom, followed by "nitrosamine". For unsymmetrical nitrosamines, the alkyl groups are listed alphabetically. For example, in N-nitrosomethylethylamine, "ethyl" comes before "methyl".

The structure of the alkyl chains, including their length and any functional groups, plays a significant role in the biological activity and carcinogenic potential of dialkylnitrosamines. acs.org

Positioning of 1-methoxy-N-nitrosodiethylamine within N-Nitrosamine Subclasses

This compound, with the chemical formula C₅H₁₂N₂O₂, is classified as an unsymmetrical dialkylnitrosamine. uni.lu Its IUPAC name is N-ethyl-N-(1-methoxyethyl)nitrous amide. uni.lu The structure features an ethyl group and a 1-methoxyethyl group attached to the nitrosated nitrogen atom.

The presence of the methoxy (B1213986) group on one of the alkyl chains at the α-carbon (the carbon atom adjacent to the nitrogen) places it in a specific category of α-oxygenated nitrosamines. This structural feature is of particular interest because the α-position is critical for the metabolic activation of nitrosamines. nih.gov The oxygenation at this position can influence the rate and pathway of metabolism, thereby affecting the compound's biological activity and carcinogenic potential. capes.gov.br

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₁₂N₂O₂ |

| IUPAC Name | N-ethyl-N-(1-methoxyethyl)nitrous amide |

| Monoisotopic Mass | 132.0899 g/mol |

| SMILES | CCN(C(C)OC)N=O |

| InChIKey | DCUKVUVLSDGDEZ-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Detailed Research Findings

While extensive research exists for many simple dialkylnitrosamines, specific experimental data on this compound is limited in publicly available literature. However, studies on other α-oxidized nitrosamines provide valuable insights into its likely biological behavior. Research has shown that α-oxidized nitrosamines can exhibit potent local and systemic carcinogenic effects, suggesting they may act as models for the ultimate reactive metabolites of their parent nitrosamines. capes.gov.br

The metabolism of nitrosamines is a critical determinant of their carcinogenicity. For dialkylnitrosamines, the primary activation pathway involves enzymatic hydroxylation at the α-carbon. nih.gov In the case of this compound, the presence of the methoxy group at the α-position of the ethyl group is a key structural feature. It is hypothesized that this compound would undergo metabolic cleavage to generate reactive intermediates capable of alkylating DNA, similar to other carcinogenic nitrosamines.

The following table presents a comparative view of related nitrosamines to provide context for the potential properties of this compound.

| Compound Name | Molecular Formula | Carcinogenicity | Key Metabolic Features |

| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | Probable human carcinogen. nih.gov | Metabolized by CYP2E1 via α-hydroxylation to form a reactive methyldiazonium ion that methylates DNA. nih.govnih.gov |

| N-Nitrosodiethylamine (NDEA) | C₄H₁₀N₂O | Probable human carcinogen. wikipedia.org | Metabolized by various P450 enzymes, including CYP2E1, leading to the formation of an ethyldiazonium ion that ethylates DNA. nih.gov |

| N-Nitrosomethylethylamine (NMEA) | C₃H₈N₂O | Carcinogenic in animal studies. | Can be metabolized via α-hydroxylation of either the methyl or the ethyl group, leading to different DNA adducts. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61738-03-2 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

N-ethyl-N-(1-methoxyethyl)nitrous amide |

InChI |

InChI=1S/C5H12N2O2/c1-4-7(6-8)5(2)9-3/h5H,4H2,1-3H3 |

InChI Key |

DCUKVUVLSDGDEZ-UHFFFAOYSA-N |

SMILES |

CCN(C(C)OC)N=O |

Canonical SMILES |

CCN(C(C)OC)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for N Nitrosodialkylamines

Nitrosation Reactions of Secondary Amines

The foundational method for the synthesis of N-nitrosodialkylamines is the nitrosation of secondary amines. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of a secondary amine. The most prevalent method for achieving this transformation is the reaction of a secondary amine with a nitrosating agent, typically generated in situ.

The process generally begins with the acidification of a nitrite (B80452) salt, most commonly sodium nitrite (NaNO₂), using a mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.govgoogle.com This reaction produces nitrous acid (HNO₂), which under acidic conditions, exists in equilibrium with various active nitrosating species. The key electrophile in these reactions is the nitrosonium ion (NO⁺), formed from the protonation and subsequent loss of water from nitrous acid. nih.govlibretexts.org

Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl

Formation of the Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺-N=O ⇌ H₂O + NO⁺

Nitrosation of a Secondary Amine: R₂NH + NO⁺ → R₂N-N=O + H⁺

The reaction conditions, particularly pH, play a critical role. The formation of the nitrosating agent is favored at acidic pH, however, at very low pH, the secondary amine itself can become protonated, rendering it non-nucleophilic and thus unreactive towards the nitrosonium ion. mdpi.com Therefore, the optimal pH for nitrosation is a balance that allows for sufficient formation of the nitrosating agent without excessive protonation of the amine precursor. mdpi.com

Influence of Precursor Structures on N-Nitrosamine Formation

The structure of the secondary amine precursor significantly influences the rate and efficiency of N-nitrosamine formation. The electronic and steric properties of the substituents on the amine nitrogen are key determinants of its reactivity.

Electronic Effects: The nucleophilicity of the secondary amine is a primary factor. Electron-donating groups on the alkyl chains increase the electron density on the nitrogen atom, enhancing its nucleophilicity and thus accelerating the rate of nitrosation. Conversely, electron-withdrawing groups decrease the amine's nucleophilicity, making the nitrosation reaction slower and less favorable.

Steric Hindrance: The size and branching of the alkyl groups attached to the nitrogen atom can impede the approach of the nitrosating agent. Increased steric bulk around the nitrogen center can significantly slow down or even prevent the nitrosation reaction. For instance, di-tert-butylamine (B1584993) is significantly less reactive than diethylamine (B46881) due to the steric hindrance imposed by the bulky tert-butyl groups.

The nature of the amine precursor also dictates the type of N-nitrosamine that can be formed. While secondary amines directly yield stable N-nitrosamines, other nitrogen-containing compounds can also serve as precursors. researchgate.net Tertiary amines, for example, can undergo nitrosative dealkylation to form N-nitrosamines, although the reaction is generally more complex and may require harsher conditions. mdpi.comresearchgate.net Quaternary ammonium (B1175870) compounds have also been identified as potential precursors, often degrading into secondary or tertiary amines which then undergo nitrosation. nih.gov

The following table summarizes the influence of different amine precursors on N-nitrosamine formation:

| Precursor Type | Reactivity towards Nitrosation | Notes |

| Primary Amines | Form unstable N-nitrosoamines that decompose to diazonium salts. nih.govmdpi.com | Not a direct route to stable N-nitrosamines. |

| Secondary Amines | Readily form stable N-nitrosamines. nih.govmdpi.com | The most direct and common precursors. |

| Tertiary Amines | Can form N-nitrosamines, often through a more complex dealkylation pathway. researchgate.netnih.gov | Generally less reactive than secondary amines. |

| Quaternary Ammonium Salts | Can degrade to form secondary or tertiary amines, which are then nitrosated. nih.gov | An indirect source of N-nitrosamine formation. |

Derivation Pathways of Alkoxy-Substituted N-Nitrosamines

The synthesis of alkoxy-substituted N-nitrosamines, such as 1-methoxy-N-nitrosodiethylamine, can be approached through two primary strategic pathways: nitrosation of a pre-functionalized precursor or post-nitrosation modification of a parent N-nitrosamine.

Pathway 1: Nitrosation of an Alkoxy-Substituted Secondary Amine

This approach involves the synthesis of the corresponding alkoxy-substituted secondary amine, in this case, 1-methoxy-diethylamine, followed by its nitrosation. The synthesis of such precursors can be a multi-step process. For example, the synthesis of a structurally related compound, (S)-(-)-l-(4-methoxyphenyl) ethylamine, has been reported through various methods, including the reductive amination of a methoxy-substituted ketone. google.com A similar strategy could be envisioned for the synthesis of 1-methoxy-diethylamine. Once the precursor amine is obtained, it can be subjected to standard nitrosation conditions, as described in section 2.1, to yield the target this compound.

Pathway 2: α-Functionalization of a Pre-formed N-Nitrosamine

An alternative strategy involves the chemical modification of a readily available N-nitrosodialkylamine, such as N-nitrosodiethylamine (NDEA). The protons on the carbon atoms alpha to the nitrosamino group exhibit enhanced acidity compared to those in the corresponding secondary amines. nih.gov This increased acidity allows for deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized α-lithiated nitrosamine (B1359907). nih.gov

This α-lithiated intermediate is a potent nucleophile and can react with a variety of electrophiles, allowing for the introduction of substituents at the α-position. nih.gov To achieve a methoxy (B1213986) substitution, a two-step sequence can be proposed. First, the α-lithiated N-nitrosodiethylamine could be reacted with an electrophile that introduces a hydroxyl group or a suitable leaving group. Subsequent etherification of the resulting α-hydroxy-N-nitrosodiethylamine with a methylating agent (e.g., methyl iodide in the presence of a base) would yield this compound. The metabolic pathway of α-hydroxylation of N-nitrosamines is a known biological process, suggesting that chemical routes to these intermediates are plausible. nih.gov

Another related reaction is the O-alkylation of N-nitrosamines with potent alkylating agents to form electrophilic alkoxydiazenium salts. acs.orgnih.gov However, these reactions functionalize the oxygen atom of the nitroso group rather than the α-carbon and typically regenerate the parent nitrosamine upon reaction with nucleophiles. acs.orgnih.gov

Metabolic Activation and Biotransformation Pathways

Enzymatic Systems Involved in N-Nitrosamine Metabolism

The biotransformation of N-nitrosamines is predominantly carried out by xenobiotic-metabolizing enzymes, which are categorized into Phase I and Phase II systems. youtube.commdpi.com

The primary catalysts for the metabolic activation of N-nitrosamines are the Cytochrome P450 (CYP) superfamily of enzymes, which are Phase I monooxygenases. mdpi.comnih.govmdpi.com Several CYP isoforms have been identified as key players in the metabolism of nitrosamines, with their specific roles often depending on the structure of the nitrosamine (B1359907). nih.govdundee.ac.uk

CYP2E1: This enzyme is particularly important for the metabolic activation of N-nitrosamines with short alkyl chains, such as N-nitrosodimethylamine (NDMA). nih.govnih.govnih.gov It is considered a major catalyst for the activation of many nitrosamine derivatives in human liver microsomes. bohrium.com

CYP2A6: As the alkyl chain length of the nitrosamine increases, the role of CYP2A6 becomes more prominent. nih.gov It is a major enzyme in the activation of N-nitrosodiethylamine (NDEA), the parent compound of 1-methoxy-N-nitrosodiethylamine. nih.govdundee.ac.uktandfonline.comnih.gov Studies have shown a high correlation between CYP2A6 activity (measured by coumarin (B35378) 7-hydroxylation) and NDEA metabolism. dundee.ac.uknih.gov

CYP1A1: This isoform also contributes to the metabolic activation of certain N-alkylnitrosamines. nih.gov For instance, it plays a major role in the activation of N-nitrosodibutylamine (NDBA). nih.gov

The involvement of these specific CYP enzymes in the metabolism of various N-nitrosamines is summarized in the table below.

| CYP Isoform | Primary N-Nitrosamine Substrates | Reference |

|---|---|---|

| CYP2E1 | N-nitrosodimethylamine (NDMA), N-nitrosomethylethylamine (NMEA) | nih.govnih.gov |

| CYP2A6 | N-nitrosodiethylamine (NDEA), N-nitrosodipropylamine (NDPA), N-nitrosopyrrolidine (NPYR) | nih.govtandfonline.comnih.gov |

| CYP1A1 | N-nitrosodibutylamine (NDBA), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) | nih.govtandfonline.com |

Phase I metabolism, dominated by CYP enzymes, serves to introduce or expose functional groups on the xenobiotic molecule, typically through oxidation, reduction, or hydrolysis. youtube.commdpi.com In the case of nitrosamines, this initial step is most commonly a hydroxylation reaction. researchgate.netnih.gov

Following Phase I, the modified compound may undergo Phase II metabolism. Phase II reactions involve conjugation, where an endogenous molecule is added to the functional group introduced in Phase I. youtube.com This process generally increases the water solubility of the compound, facilitating its excretion from the body. youtube.com However, the critical activation step for nitrosamines that leads to their biological activity is the initial Phase I hydroxylation. acs.orgnih.gov

Alpha-Hydroxylation and Subsequent Decomposition Mechanisms

The most widely accepted pathway for the metabolic activation of N-nitrosamines is α-hydroxylation. acs.orgnih.govpnas.org This process is considered the crucial rate-limiting step in their activation. chemrxiv.org

The α-hydroxylation pathway involves the following steps:

Enzymatic Hydroxylation: A Cytochrome P450 enzyme catalyzes the oxidation of a carbon atom that is directly attached to the nitroso-nitrogen (the α-carbon). researchgate.netnih.gov This results in the formation of a highly unstable α-hydroxynitrosamine intermediate. researchgate.netpnas.org

Non-Enzymatic Decomposition: The α-hydroxynitrosamine is unstable and spontaneously decomposes. acs.orgresearchgate.net This decomposition breaks the carbon-nitrogen bond, yielding a carbonyl compound (an aldehyde or ketone) and an unstable monoalkylnitrosamine, which rapidly rearranges to a diazohydroxide. acs.orgresearchgate.net

For this compound, there are two potential sites for α-hydroxylation: the α-carbon of the ethyl group and the α-carbon of the 1-methoxyethyl group.

Formation of Reactive Intermediates (Alkyl Diazonium Ions, Carbocations)

The decomposition of the α-hydroxynitrosamine intermediate ultimately leads to the formation of highly reactive electrophilic species. pnas.org

The sequence is as follows:

The unstable α-hydroxynitrosamine breaks down, forming an aldehyde and an alkyldiazohydroxide. researchgate.netresearchgate.net

The alkyldiazohydroxide is in equilibrium with its protonated form, the alkyldiazonium ion. acs.orgnih.gov

The alkyldiazonium ion is a potent alkylating agent, capable of transferring its alkyl group to nucleophilic sites on cellular macromolecules like DNA. nih.govacs.orgnih.gov This alkylation is the molecular initiating event that is linked to the biological activity of nitrosamines. nih.gov

The alkyldiazonium ion can also decompose further by releasing molecular nitrogen (N₂) to form a highly reactive carbocation. orgoreview.com This carbocation can also react with cellular components. orgoreview.com

| Step | Description | Key Intermediates/Products | Reference |

|---|---|---|---|

| 1 | CYP-mediated α-hydroxylation of the parent N-nitrosamine. | α-Hydroxynitrosamine | researchgate.netnih.gov |

| 2 | Spontaneous decomposition of the α-hydroxynitrosamine. | Aldehyde/Ketone, Alkyldiazohydroxide | acs.orgresearchgate.net |

| 3 | Formation of the ultimate reactive species. | Alkyl Diazonium Ion | nih.govacs.org |

| 4 | (Optional) Further decomposition. | Carbocation, Molecular Nitrogen | orgoreview.com |

Impact of Methoxy (B1213986) Substitution on Metabolic Profile

The presence of a methoxy group on the α-carbon of one of the ethyl side chains in this compound is expected to significantly influence its metabolic profile compared to its parent compound, NDEA. The structural details of the compound are available in public chemical databases. uni.lu

The methoxy group (-OCH₃) is an electron-donating group by resonance but can be considered electron-withdrawing by induction. Its presence directly on the α-carbon could influence the substrate's binding affinity to different CYP enzymes and the regioselectivity of the α-hydroxylation reaction. It is plausible that the unsubstituted ethyl group's α-carbon would be a more favorable site for hydroxylation by enzymes like CYP2A6 and CYP2E1, which are known to metabolize NDEA. dundee.ac.uknih.gov

Furthermore, the decomposition products will differ depending on which side chain is hydroxylated.

Hydroxylation of the unsubstituted ethyl group: This would follow the typical NDEA pathway, leading to the formation of an ethyldiazonium ion and acetaldehyde. researchgate.net

Hydroxylation of the 1-methoxyethyl group: If hydroxylation occurs at the methoxy-substituted α-carbon, it would lead to a different, likely unstable, carbonyl compound upon decomposition. The presence of carbonyl compounds can, in turn, influence the kinetics and mechanisms of nitrosamine formation and degradation. nih.gov

Therefore, the methoxy substitution introduces an asymmetry that likely directs the metabolic pathway towards one of the two potential α-carbons, thereby altering the rate of activation and the specific reactive intermediates and byproducts formed.

Molecular Mechanisms of Interaction with Biological Macromolecules

Formation of DNA Adducts

The formation of DNA adducts is a critical initiating event in the mutagenic and carcinogenic activity of many N-nitrosamines. This process for 1-methoxy-N-nitrosodiethylamine is presumed to follow the general pathway established for its close structural analog, N-nitrosodiethylamine (NDEA). The metabolic bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes, which hydroxylate the α-carbon of the ethyl group. researchgate.netresearchgate.net This hydroxylation results in an unstable intermediate that spontaneously decomposes to yield a highly reactive ethylating agent, the ethyldiazonium ion. researchgate.netresearchgate.net This electrophile then readily attacks electron-rich centers in the DNA molecule.

Based on studies of analogous N-nitrosamines like NDEA and N-nitrosodimethylamine (NDMA), the primary sites of DNA alkylation by the reactive metabolite of this compound are expected to be the nitrogen and oxygen atoms of the purine (B94841) bases, guanine (B1146940) and adenine. nih.govmdpi.com The most commonly formed adducts include:

N7-ethylguanine (N7-EtG): This is often the most abundant adduct formed. nih.gov

O6-ethylguanine (O6-EtG): While formed in smaller quantities than N7-EtG, this adduct is considered to be highly mutagenic due to its propensity to cause mispairing during DNA replication, leading to G:C to A:T transition mutations. nih.govmdpi.com

O4-ethylthymidine (O4-EtT): This adduct is also known to be formed from NDEA and contributes to its carcinogenic properties. nih.gov

N3-ethyladenine (N3-EtA): Another of the various adducts that can be formed. nih.gov

The relative proportions of these adducts can vary depending on the tissue and the specific metabolic pathways involved.

Below is a table summarizing the expected DNA adducts based on the activity of its analog, NDEA.

| Adduct Type | Base Modified | Common Site of Alkylation |

| N7-ethylguanine | Guanine | N7 position |

| O6-ethylguanine | Guanine | O6 position |

| O4-ethylthymidine | Thymine | O4 position |

| N3-ethyladenine | Adenine | N3 position |

Interaction with RNA and Proteins

Similar to its interaction with DNA, the electrophilic metabolite of this compound is capable of forming adducts with RNA and proteins.

RNA Adducts: RNA is structurally similar to DNA and also possesses nucleophilic sites that can be targeted by alkylating agents. The formation of RNA adducts can disrupt the normal processes of transcription and translation. frontiersin.org The principles of RNA-protein interactions suggest that the structure of the RNA molecule itself can influence its propensity to interact with other molecules, including reactive metabolites. nih.gov

Protein Adducts: Proteins contain numerous nucleophilic amino acid residues, such as cysteine, histidine, and lysine, which are susceptible to alkylation. The formation of protein adducts can alter protein structure and function, potentially leading to cellular damage and dysfunction. While the specific protein targets of this compound have not been documented, it is a known phenomenon for other N-nitrosamines.

Modulation by DNA Repair Mechanisms

Cells possess a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA adducts. The primary mechanisms relevant to the types of adducts formed by this compound include:

Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine. researchgate.netnih.gov The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.

Direct Reversal of Damage: The highly mutagenic O6-alkylguanine adducts can be directly repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). This protein transfers the alkyl group from the guanine to one of its own cysteine residues, thereby restoring the correct DNA structure in a single step. osti.gov

Nucleotide Excision Repair (NER): This pathway typically repairs bulky, helix-distorting adducts. While less prominent for the small ethyl adducts, it may play a back-up role in their removal. researchgate.netnih.gov

The efficiency of these repair systems can significantly influence the persistence of DNA adducts and, consequently, the likelihood of mutations and cancer initiation. For example, at low doses of NDEA, the dose-response for tumor formation has been observed to be sublinear, which may be attributable to the effective repair of DNA adducts. nih.gov

Structure-Activity Relationships in DNA Adduct Formation

The chemical structure of an N-nitrosamine plays a crucial role in its metabolic activation and subsequent DNA adduct formation. For this compound, the presence of the methoxy (B1213986) group on the ethyl chain is a key structural feature.

While specific studies on the structure-activity relationship of this compound are lacking, general principles for N-nitrosamines can be applied. The rate and site of metabolism by CYP enzymes are highly dependent on the structure of the alkyl groups. researchgate.net Steric hindrance around the α-carbon can reduce the rate of hydroxylation and thus decrease the potency of the nitrosamine (B1359907). researchgate.net The electronic properties of substituents can also influence metabolic activation. It is conceivable that the electron-withdrawing nature of the methoxy group could affect the stability of the intermediate carbocation and thus modulate its reactivity towards DNA. However, without direct experimental data, the precise impact of the 1-methoxy substitution on the rate and profile of DNA adduct formation remains speculative.

Genotoxicity and Mutagenic Potency in in Vitro and in Vivo Systems

Evaluation in Bacterial Mutagenesis Assays (e.g., Ames Test)

There is no available information from bacterial reverse mutation assays, such as the Ames test, for 1-methoxy-N-nitrosodiethylamine. This type of assay is a standard preliminary test for identifying mutagenic potential. For many other N-nitrosamines, like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), the Ames test has been instrumental in demonstrating their mutagenic properties, often requiring metabolic activation with a liver S9 fraction. researchgate.net The sensitivity of the Ames test for nitrosamines can be influenced by factors such as the bacterial strain used and the source of the S9 fraction. researchgate.netnih.gov However, no such data has been published for this compound.

DNA Damage Induction in Mammalian Cell Lines (e.g., DNA Strand Breaks, Micronucleus Test)

No studies were found that investigated the ability of this compound to induce DNA damage in mammalian cell lines. Assays that measure endpoints like DNA strand breaks (e.g., Comet assay) or chromosomal damage (e.g., micronucleus test) are critical for assessing genotoxic potential in a system more relevant to human health. For instance, N-nitroso propranolol, a nitrosamine (B1359907) derived from the drug propranolol, has been shown to induce both micronuclei and gene mutations in human lymphoblastoid TK6 cells. hesiglobal.org Similarly, other nitrosamine drug substance-related impurities (NDSRIs) have been evaluated for their ability to cause chromosomal damage in human TK6 cells. nih.gov Without experimental data, the capacity of this compound to cause such damage remains unknown.

Organ-Specific Genotoxicity in Animal Models

There is no available data on the organ-specific genotoxicity of this compound in in vivo animal models. Such studies are essential for understanding the distribution of a compound and its metabolites, and for identifying target organs for toxicity. For the related compound N-nitrosodiethylamine (NDEA), in vivo studies in mice have demonstrated its ability to induce DNA damage and mutations, particularly in the liver. nih.govresearchgate.net The lack of similar studies for this compound means its potential for causing organ-specific genetic damage in a whole organism has not been characterized.

Comparative Genotoxic Profiles of Alkylnitrosamines

A comparative analysis of the genotoxic profile of this compound with other alkylnitrosamines is not possible due to the absence of genotoxicity data for this specific compound. Structure-activity relationships are important within the nitrosamine class; for example, the carcinogenic potency of different nitrosamines is known to vary significantly. nih.gov Factors such as the alkyl group structure and the presence of other functional groups can influence metabolic activation and, consequently, genotoxic and carcinogenic potency. nih.gov While extensive data exists for compounds like NDEA and NDMA, allowing for detailed comparisons between them, the profile of this compound remains uninvestigated. mdpi.comwikipedia.org

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, coupled with various detection systems, forms the cornerstone of nitrosamine (B1359907) analysis, providing the necessary separation and sensitivity. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the determination of volatile and semi-volatile nitrosamines. pmda.go.jpnih.gov The method's high sensitivity and selectivity make it suitable for trace-level analysis in complex matrices like pharmaceutical products. nih.gov While standard electron ionization (EI) at 70 eV can lead to extensive fragmentation of labile nitrosamines, using a "soft" ionization technique with lower electron energy, such as 40 eV, can improve the abundance of the precursor ion, enhancing sensitivity. thermofisher.com

GC-MS/MS methods have been developed and validated for the quantitative determination of a wide range of low molecular weight nitrosamines. nih.gov These methods are essential for routine quality control and for risk assessment in pharmaceutical manufacturing. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, MS, Chemiluminescence)

High-performance liquid chromatography (HPLC) offers a versatile platform for the analysis of a broad spectrum of nitrosamines, including those that are less volatile. nih.gov HPLC systems can be coupled with various detectors to achieve the desired sensitivity and selectivity.

UV Detection: HPLC with ultraviolet (UV) detection is a cost-effective method for nitrosamine analysis. nih.govsielc.com Detection is typically performed at wavelengths around 230-240 nm. pmda.go.jpglsciences.comhelixchrom.com This approach can achieve detection at the parts-per-billion (ppb) level. sielc.com

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) significantly enhances the specificity and sensitivity of the analysis, allowing for the reliable identification and quantification of nitrosamines at very low concentrations. nih.govnih.gov Atmospheric pressure chemical ionization (APCI) is an effective ionization source for this purpose. nih.govnih.gov

Chemiluminescence Detection: While less common in routine pharmaceutical analysis, chemiluminescence detection offers high specificity for the nitroso group.

Various HPLC columns are utilized for nitrosamine separation, with C18 columns being a popular choice. glsciences.comthermofisher.com The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid, is crucial for achieving optimal separation. sielc.comhelixchrom.comthermofisher.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for DNA Adducts

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique used to determine DNA adducts formed from reactive metabolites of compounds like 1-methoxy-3-indolylmethyl glucosinolate. nih.gov This methodology utilizes isotopically labeled internal standards to ensure accurate quantification. nih.gov The analysis of DNA adducts, such as N²-(1-MIM)-dG and N⁶-(1-MIM)-dA, provides valuable insights into the genotoxic potential of the parent compound. nih.gov

Sample Preparation and Extraction Procedures

Effective sample preparation is a critical step to isolate and concentrate nitrosamines from the sample matrix, thereby improving the accuracy and reliability of the analytical results. thermofisher.com

Common extraction techniques include solid-phase extraction (SPE) and liquid-liquid extraction. thermofisher.comnih.gov For SPE, materials like coconut charcoal can be used to sorb nitrosamines from aqueous samples, which are then eluted with a solvent like dichloromethane. nih.gov It is important to minimize sample preparation steps to reduce analysis time and the potential for errors. nih.gov Automation of sample preparation can enhance throughput and reduce analyst exposure to toxic chemicals. thermofisher.com Given that nitrosamines can degrade under UV light, it is recommended to use amber vials and protect samples from light during preparation and storage. thermofisher.com

Method Validation Parameters (Specificity, Limits of Detection/Quantification, Accuracy, Precision)

Validation of analytical methods is essential to ensure their reliability for their intended purpose. nih.gov Key validation parameters for nitrosamine analysis are defined by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). thermofisher.comusp.org

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components that may be present in the sample matrix, such as impurities and degradants. pmda.go.jp

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. pmda.go.jp For nitrosamine analysis, achieving low LOQs, often in the ppb or even lower range, is crucial due to the low acceptable intake limits. edqm.eunih.goveuropeanpharmaceuticalreview.com For instance, methods have been developed with LOQs for nitrosamines in the range of 0.1 to 1 ppb. europeanpharmaceuticalreview.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. digitellinc.comthermofisher.com For nitrosamine analysis, recovery values are typically expected to be within a range such as 70-130%. thermofisher.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). nih.gov

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) of greater than 0.99 is generally considered acceptable. nih.govdigitellinc.com

The table below summarizes typical validation parameters for nitrosamine analysis from various studies.

| Parameter | Typical Acceptance Criteria/Value | Source |

| Linearity (R²) | ≥ 0.99 | nih.govdigitellinc.com |

| Accuracy (Recovery) | 70-130% | thermofisher.com |

| Precision (RSD) | < 15% | nih.gov |

| LOQ | ≤ Acceptable Intake Limit (e.g., ≤ 0.03 ppm) | usp.org |

Environmental Fate and Degradation Pathways

Photolytic Degradation under Environmental Conditions

N-nitrosamines are generally susceptible to photolytic degradation, a process driven by sunlight. nih.govresearchgate.net This is considered a primary pathway for their removal from sunlit surface waters and the atmosphere. nih.gov The N-N bond in the nitrosamine (B1359907) functional group is susceptible to cleavage upon absorption of ultraviolet (UV) radiation. nih.govmtu.edu

Direct photolysis in aqueous environments leads to the breakdown of the nitrosamine molecule. For instance, studies on N-nitrosodimethylamine (NDMA) show that UV photolysis results in the cleavage of the N-N bond, forming products like dimethylamine (B145610) and nitrite (B80452). nih.govmdpi.com The efficiency of this degradation is dependent on factors such as the intensity of UV radiation and the presence of other substances in the water that can screen light. nih.gov In acidic solutions, photolysis tends to produce more nitrite than nitrate, while the reverse is true in alkaline conditions. nih.gov The quantum yield for the photolysis of some nitrosamines has been shown to be consistent across a pH range of 2 to 8. acs.org

The degradation process can be efficient; for example, one study demonstrated that a solution of N-nitrosodimethylamine could be effectively degraded into its parent amine, nitrogen gas (N₂), and nitrous oxide (N₂O) upon irradiation. nih.gov

Table 1: Photolytic Degradation of Selected Nitrosamines

| Compound | Conditions | Key Findings | Reference |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Aqueous solution, UV irradiation | Breaks N-N bond, forming dimethylamine and nitrite. | nih.govmdpi.com |

| N-Nitrosodimethylamine (NDMA) | Acidic aqueous solution, irradiation | Efficiently degraded to dimethylamine, N₂, and N₂O. | nih.gov |

| General Nitrosamines | Sunlight-exposed surface waters | Facile degradation by sunlight photolysis. | nih.gov |

Chemical Degradation Reactions (e.g., Hydrolysis, Oxidation by Hydroxyl Radicals)

In addition to photolysis and biodegradation, chemical reactions can contribute to the transformation of N-nitrosamines in the environment.

Hydrolysis: Hydrolysis is the reaction with water. Many N-nitrosamines are relatively resistant to hydrolysis under typical environmental pH conditions (pH 4-9). researchgate.net For example, N-nitrosodiethanolamine (NDELA) showed resistance to hydrolytic degradation across this pH range. researchgate.net However, the stability can vary between different nitrosamine compounds. researchgate.net

Oxidation by Hydroxyl Radicals: Hydroxyl radicals (•OH) are highly reactive species that can be generated in the environment through various photochemical processes and play a role in advanced oxidation processes (AOPs) for water treatment. nih.govnih.gov The reaction of hydroxyl radicals with nitrosamines is a significant degradation pathway. nih.govnih.gov This oxidation process typically involves the abstraction of a hydrogen atom from the alkyl groups of the nitrosamine. nih.govnih.gov

The rate of this reaction is influenced by the size of the nitrosamine, with a correlation observed between the reaction rate constant and the number of methylene (B1212753) groups in the compound. nih.govnih.gov For larger nitrosamines, the degradation efficiency by hydroxyl radicals can be 100%, meaning every reaction leads to the destruction of the nitrosamine molecule. nih.gov For smaller nitrosamines like NDMA, the efficiency can be lower due to competing radical repair reactions. nih.gov The degradation of N-nitrosodiethylamine (NDEA) in aqueous solution has been successfully achieved using gamma-irradiation, an advanced oxidation process that generates hydroxyl radicals, leading to the formation of acetic acid and formic acid. nih.gov

Table 3: Chemical Degradation of Selected Nitrosamines

| Compound | Reaction Type | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| N-Nitrosodiethanolamine (NDELA) | Hydrolysis | pH 4, 7, 9 | Resistant to hydrolytic degradation. | researchgate.net |

| General Nitrosamines | Oxidation | Reaction with hydroxyl radicals (•OH) | Degradation occurs via hydrogen atom abstraction; rate depends on molecular size. | nih.govnih.gov |

| N-Nitrosodiethylamine (NDEA) | Oxidation | Gamma-irradiation (AOP) | Completely removed from the medium, forming acetic acid and formic acid. | nih.gov |

Factors Influencing Environmental Persistence and Transformation Products

Factors Influencing Persistence:

Sunlight Exposure: The availability of sunlight is a critical factor for photolytic degradation, which is often the fastest degradation route in surface waters. nih.gov

Microbial Populations: The presence and activity of specific microbial communities capable of degrading nitrosamines are crucial for biodegradation in soil and water. nih.govnih.gov

pH: The pH of the water can influence the products of photolysis and the stability of some nitrosamines. nih.govresearchgate.net

Presence of Other Substances: Natural organic matter and particulate material in water can affect the penetration of sunlight, thereby influencing photolysis rates. researchgate.net The presence of electron donors is critical for anaerobic biodegradation. nih.gov

Temperature: Temperature can affect the rate of both microbial and chemical degradation processes. unit.no

Transformation Products: The degradation of N-nitrosamines leads to the formation of various transformation products.

Photodegradation: Products often include the corresponding secondary amine (e.g., diethylamine (B46881) from NDEA), nitrite, and nitrate. nih.govnih.gov Under certain conditions, nitrogen gas and nitrous oxide can also be formed. nih.gov

Biodegradation: Aerobic degradation can lead to intermediates like formaldehyde (B43269) and methylamine (B109427) from NDMA. asm.orgnih.gov The initial step can also be an oxidation of the nitroso group to a nitro group. nih.gov Anaerobic degradation typically results in the formation of the parent secondary amine. nih.gov

Chemical Oxidation: Oxidation by hydroxyl radicals can break down the molecule into smaller organic acids, such as formic acid and acetic acid, as seen with NDEA. nih.gov

It is important to note that while degradation processes reduce the concentration of the parent nitrosamine, some transformation products may also have environmental or health implications. nih.gov For instance, the formation of nitrite from photolysis could potentially act as a precursor for the formation of new nitrosamines under certain conditions. nih.govnih.gov

Role As a Research Probe and Model Compound in Mechanistic Studies

Utility in Investigating N-Nitrosamine Metabolic Activation Pathways

N-nitrosamines are a class of pro-carcinogens, meaning they require metabolic activation to become carcinogenic. For many N-nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), this activation is initiated by cytochrome P450 (CYP) enzymes, particularly CYP2E1, primarily in the liver. nih.govnih.govcdc.gov This enzymatic process involves the hydroxylation of the carbon atom adjacent to the nitroso group (the α-carbon). nih.gov

The resulting α-hydroxy nitrosamine (B1359907) is an unstable intermediate that spontaneously decomposes. nih.gov This decomposition yields an aldehyde (like formaldehyde (B43269) from NDMA) and a highly reactive alkyldiazonium ion. nih.govcdc.gov It is this diazonium ion that acts as the ultimate carcinogen, readily alkylating cellular macromolecules, most importantly DNA. nih.govnih.gov

The compound 1-methoxy-N-nitrosodiethylamine is a chemically stable ether derivative of the metabolically produced α-hydroxy-N-nitrosodiethylamine. Its value as a research probe lies in its ability to act as a direct precursor to the reactive ethylating species, circumventing the need for the initial, often rate-limiting, enzymatic α-hydroxylation step. This allows for a more focused investigation of the post-activation events. Studies have shown that different isozymes of cytochrome P-450 are primarily responsible for the metabolism of different nitrosamines; for instance, ethanol (B145695) pretreatment in rats significantly increases microsomal metabolism of NDMA but has a smaller effect on NDEA metabolism, suggesting distinct enzymatic preferences. nih.gov

By administering a compound like this compound, researchers can generate the critical ethylating intermediate in cellular systems that may lack the specific CYP enzymes required to activate the parent compound, NDEA. This facilitates a clearer understanding of the chemical and biological properties of the ultimate carcinogenic species and its interaction with cellular targets, independent of the complexities of initial metabolism.

Table 1: Metabolic Activation of N-Nitrosodiethylamine (NDEA) vs. This compound

| Feature | N-Nitrosodiethylamine (NDEA) | This compound |

| Initial State | Pro-carcinogen | Model Compound / Research Probe |

| Activation Requirement | Requires enzymatic α-hydroxylation by CYP enzymes. nih.govnih.gov | Bypasses enzymatic α-hydroxylation. |

| Key Intermediate | α-hydroxy-N-nitrosodiethylamine (unstable) | Serves as a stable analog of the α-hydroxy intermediate. |

| Reactive Species Formed | Ethyldiazonium ion | Ethyldiazonium ion |

| Primary Research Use | Studying the complete carcinogenic pathway, including initial metabolism. | Investigating post-activation events like DNA alkylation and repair directly. |

Application in DNA Damage and Repair Research Models

The carcinogenicity of N-nitrosamines is intrinsically linked to their ability to cause DNA damage. The alkyldiazonium ions generated during their metabolic activation are powerful alkylating agents that form covalent bonds, or adducts, with DNA bases. nih.govnih.gov The formation of these DNA adducts can block DNA replication, leading to mutations if not properly repaired, which can ultimately initiate cancer. nih.gov

This compound is a valuable tool in models designed to study these specific processes. By generating an ethylating agent, it leads to the formation of various ethyl-DNA adducts, such as 7-ethylguanine (B95958) and O⁶-ethylguanine. The study of these adducts provides critical insights into the mechanisms of mutagenesis. The cell employs sophisticated DNA repair systems to counteract this damage. nih.gov One such system is base excision repair (BER), where enzymes like alkyl-adenine DNA glycosylase (AAG) recognize and remove the damaged base. nih.gov Following removal, other enzymes nick the DNA backbone, fill the gap, and seal the strand. nih.gov

Research using related compounds like NDMA has demonstrated the critical role of these repair pathways. In mouse models, an overabundance of the AAG enzyme can lead to an accumulation of DNA breaks because the repair machinery cannot keep up, while a lack of AAG results in more mutations due to unrepaired damage. nih.gov By using this compound, researchers can introduce specific types of ethylation damage into cellular or animal models to:

Identify the specific types and locations of DNA adducts formed.

Quantify the rate of formation and persistence of these adducts in different tissues.

Elucidate the specific DNA repair pathways (e.g., base excision repair, nucleotide excision repair, or alkyltransferases) responsible for removing ethyl adducts. nih.gov

Understand how deficiencies in these repair pathways contribute to increased cancer susceptibility.

Contribution to Understanding Structure-Activity Relationships of Alkylating Agents

Structure-activity relationship (SAR) studies are fundamental to toxicology and drug development, seeking to link a chemical's structure to its biological activity. nih.govnih.gov For alkylating agents, SAR helps predict carcinogenic potency based on chemical features. nih.gov Alkylating agents are electrophilic compounds that form reactive species capable of damaging DNA. ijrpc.com They can be categorized by their reaction mechanisms, such as SN1, which involves the formation of a reactive carbonium ion, or SN2, which depends on the concentrations of both the agent and its target. oncohemakey.com

N-nitrosamines are a key class for SAR studies because their potency is not intrinsic but depends on metabolic activation. nih.gov Structural features that significantly impact their carcinogenic power include the nature of the alkyl groups and substitution on the α-carbon. nih.gov

Key insights gained from such SAR studies include:

Stability and Reactivity: The nature of the substituent on the α-carbon can influence the stability of the α-hydroxy intermediate and the rate at which it decomposes to form the reactive diazonium ion.

Metabolic Influence: Comparing a direct-acting model compound like this compound to a pro-carcinogen like NDEA helps separate the effects of chemical reactivity from the effects of metabolic efficiency.

Predictive Toxicology: Understanding these relationships allows for the development of models that can better predict the carcinogenic risk of new or unstudied N-nitrosamine impurities found in drugs, food, and the environment, aiding regulatory agencies in setting safe exposure limits. nih.govnih.gov

Future Research Directions and Advanced Methodological Approaches

Elucidation of Specific Metabolic Pathways for Alkoxy-Substituted Nitrosamines

The biological activity of N-nitrosamines is intrinsically linked to their metabolic activation, a process primarily catalyzed by cytochrome P450 (CYP) enzymes. oup.com The principal activation pathway for many nitrosamines is α-carbon hydroxylation, which leads to the formation of unstable intermediates that can ultimately generate DNA-reactive electrophiles. oup.comresearchgate.netnih.gov For a compound like 1-methoxy-N-nitrosodiethylamine, the presence of an alkoxy group introduces complexity to its metabolic fate compared to its non-alkoxylated analogue, N-nitrosodiethylamine (NDEA).

Future research must focus on delineating the specific roles of various CYP isozymes in the metabolism of alkoxy-substituted nitrosamines. While enzymes such as CYP2E1 and CYP2A6 are known to be major catalysts in the activation of NDEA, their affinity and efficiency for metabolizing this compound remain to be thoroughly investigated. nih.gov Studies will need to clarify whether the methoxy (B1213986) group directs metabolism towards specific carbon atoms or if it influences the balance between activation pathways (α-hydroxylation) and detoxification pathways (denitrosation). nih.gov

A key area of investigation will be the potential for processive oxidation, where CYP enzymes might further oxidize the initial α-hydroxy metabolites to form N-nitrosamides. umn.edunih.gov While this has been observed for other nitrosamines like NNN and NNK, its relevance to alkoxy-substituted compounds is unknown. nih.gov Understanding these competing pathways is crucial, as they determine the ultimate carcinogenic potential of the parent compound. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Nitrosamine (B1359907) Metabolism and Future Research Questions

| CYP Isozyme | Known Substrates | Potential Role for this compound | Future Research Questions |

| CYP2E1 | N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA) oup.comnih.gov | Potential primary metabolizer due to structural similarity to NDEA. | What is the kinetic profile (Km, Vmax) for the metabolism of this compound? Does the methoxy group alter the regioselectivity of hydroxylation? |

| CYP2A6 | NDEA, Tobacco-specific nitrosamines (NNK, NNN) nih.gov | Possible involvement in metabolic activation. | What is the relative contribution of CYP2A6 compared to CYP2E1 in the bioactivation of this compound? |

| CYP2B1 | N-nitrosodipropylamine (NDPA) | May play a role depending on substrate specificity. | Does this compound induce CYP2B1 expression? |

| Other CYPs (e.g., 3A4, 2C, 2D6) | Various nitrosamines, often with larger alkyl groups oup.com | Secondary roles in metabolism or detoxification. | Do these enzymes contribute significantly to the detoxification or alternative metabolic pathways of this compound? |

Advanced Spectrometric Techniques for Low-Level Adduct Detection

A critical aspect of nitrosamine research is the detection and quantification of DNA and protein adducts, which serve as biomarkers of exposure and carcinogenic risk. researchgate.neteuropa.eu The challenge lies in the extremely low concentrations at which these adducts are often present in biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high sensitivity and selectivity. dergipark.org.trlcms.cz Future advancements will likely involve the refinement of nanoflow liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry (nLC-nESI-MS/MS) methods, which can achieve limits of quantification in the attomole (10⁻¹⁸ mol) range. nih.govacs.org This level of sensitivity is crucial for detecting adducts in human tissues resulting from low-level environmental or endogenous exposures. acs.org The use of techniques like multiple reaction monitoring (MRM) enhances the specificity of detection, which is vital when analyzing complex biological matrices. dergipark.org.trlcms.cz

Accelerator Mass Spectrometry (AMS) represents another frontier in ultra-sensitive detection. wikipedia.organsto.gov.au AMS measures rare isotopes, such as ¹⁴C, with extraordinary precision, allowing for the quantification of adducts at levels as low as 1 adduct per 10¹¹ to 10¹² nucleotides. nih.govnih.gov This technique is particularly valuable for studying the effects of very low doses of carcinogens, which are more relevant to human exposure scenarios. nih.govyoutube.com The application of AMS to study adducts from ¹⁴C-labeled this compound could provide unparalleled insights into its DNA-damaging potential at realistic exposure levels.

Table 2: Comparison of Advanced Spectrometric Techniques for Adduct Detection

| Technique | Principle | Sensitivity | Key Advantages | Future Directions |

| nLC-nESI-MS/MS | Chromatographic separation followed by mass-to-charge ratio analysis of fragmented ions. nih.govacs.org | Attomole (amol) to femtomole (fmol) range. nih.gov | High specificity, simultaneous quantification of multiple adducts, does not require radioisotopes. nih.govacs.org | Miniaturization of systems, improved ionization efficiency, coupling with novel separation techniques. |

| Accelerator Mass Spectrometry (AMS) | Accelerates ions to high energies to separate and count rare isotopes (e.g., ¹⁴C). wikipedia.organsto.gov.au | 1 adduct per 10¹¹ - 10¹² nucleotides. nih.govnih.gov | Unmatched sensitivity for isotope-labeled compounds, ideal for low-dose studies. nih.govyoutube.com | Development of bacterial hosts depleted in radiocarbon to improve sensitivity further, broader application to human studies. nih.govnih.gov |

In Silico Modeling for Predicting Reactivity and Biotransformation

Computational, or in silico, models are becoming indispensable tools for predicting the carcinogenic potential and metabolic fate of chemicals, including N-nitrosamines. nih.govlhasalimited.org These models can assess risks for novel or unstudied compounds, reducing the need for extensive animal testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach. nih.gov These models correlate structural features of molecules with their biological activity. For nitrosamines, QSAR models are being developed to predict carcinogenic potency (e.g., TD50 values) based on molecular descriptors. nih.govusp.org Future QSAR studies for compounds like this compound will need to incorporate descriptors that account for the electronic and steric effects of the alkoxy group, as this can significantly influence metabolic activation at the α-carbon. researchgate.netnih.gov

Molecular docking simulations provide a visual and energetic understanding of how a nitrosamine might interact with the active site of a metabolizing enzyme like cytochrome P450. heraldopenaccess.usresearchgate.net By simulating the binding of this compound to various CYP isozymes, researchers can predict which enzymes are most likely to metabolize the compound and the preferred orientation for reactions like α-hydroxylation. heraldopenaccess.us Furthermore, quantum mechanical (QM) calculations can be used to determine the activation energies for different metabolic pathways, offering a deeper mechanistic insight into why certain pathways are favored over others and helping to rationalize carcinogenic potency. acs.orgresearchgate.net

Development of Novel Analytical Standards and Reference Materials

Accurate quantification in any chemical analysis is fundamentally dependent on the availability of high-purity analytical standards and reference materials. researchgate.net This is especially critical for nitrosamine analysis, where low detection limits are required. nih.govnih.gov

A major area of future development is the synthesis of stable isotopically labeled (SIL) internal standards for compounds like this compound. nih.gov SIL standards, in which atoms like hydrogen or carbon are replaced with their heavier isotopes (e.g., deuterium, ¹³C), are ideal for mass spectrometry-based quantification. researchgate.net They behave almost identically to the non-labeled analyte during sample preparation and analysis, allowing for precise correction of analytical variability and matrix effects. nih.gov Simple and efficient synthetic pathways, including mechanochemical methods, are being explored to produce these crucial reagents. nih.govusp.org

Furthermore, the development and certification of reference materials (CRMs) by metrological institutes are essential for ensuring the accuracy and comparability of results between different laboratories. sigmaaldrich.comaccustandard.comrestek.comlgcstandards.com A CRM for this compound would provide a benchmark for method validation and quality control, enhancing the reliability of data generated in research and regulatory monitoring. sigmaaldrich.com The availability of both single-component standards and multi-component mixes allows for flexible and comprehensive analytical method development. accustandard.comrestek.com

Q & A

Q. What analytical methods are recommended for detecting 1-methoxy-N-nitrosodiethylamine in biological samples?

Gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for quantifying nitrosamines due to their sensitivity and specificity. For example, LC-MS/MS can detect trace levels (ppb) by targeting unique fragmentation patterns of the compound. Calibration standards should be prepared in matrices matching the sample (e.g., liver homogenate or plasma) to account for matrix effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Nitrosamines are potent carcinogens; strict adherence to OSHA guidelines (29 CFR 1910.1003) is mandatory. Use Class I, Type B biological safety hoods for manipulations, and employ closed systems for transfers. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and eye protection. Decontaminate spills with 10% potassium permanganate solution to neutralize reactive intermediates .

Q. Which animal models are suitable for studying the carcinogenic effects of this compound?

Rodent models (e.g., Wistar or B6C3F1 mice) are widely used. A typical protocol involves a single intraperitoneal (i.p.) dose (e.g., 200 mg/kg body weight) followed by weekly promoters like carbon tetrachloride (CCl₄) to accelerate hepatocarcinogenesis. Monitor endpoints such as liver tumor incidence, serum α-fetoprotein, and oxidative stress markers (e.g., thiobarbituric acid reactive substances, TBARS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutation spectra observed in nitrosamine-induced tumors?

Dose-dependent mutagenicity is common. For example, low-dose NDEA (5 µmol/kg) predominantly induces H-ras codon 61 AT→GC transitions (81% of mutations), while higher doses may shift mutation profiles due to alternative DNA adducts (e.g., O⁶-ethylguanine). Use polymerase chain reaction (PCR) amplification followed by single-strand conformation polymorphism (SSCP) and direct sequencing to validate mutation patterns across dose cohorts .

Q. What experimental design considerations are critical for evaluating chemopreventive agents against nitrosamine-induced carcinogenesis?

- Dose timing : Pre-treatment with antioxidants (e.g., melatonin at 5 mg/kg/day) should begin 1–2 weeks prior to carcinogen exposure to establish baseline redox homeostasis .

- Oxidative stress markers : Measure liver superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activities alongside plasma TBARS and reduced glutathione (GSH) to assess antioxidant efficacy .

- Controls : Include groups receiving the chemopreventive agent alone to rule out off-target effects .

Q. How does oxidative stress modulation influence nitrosamine genotoxicity?

Nitrosamines generate reactive oxygen species (ROS) that damage DNA and lipids. For example, NDEA depletes hepatic SOD and CAT while increasing GSH synthesis as a compensatory mechanism. Researchers can use N-acetyl-L-cysteine (NAC, 1% in drinking water) to scavenge ROS and evaluate its impact on EGFR signaling and tumor suppression via redox-sensitive pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.